molecular formula C8H7BrN4 B8456546 5-bromo-2-(2-methyl-1H-imidazol-1-yl)-pyrimidine

5-bromo-2-(2-methyl-1H-imidazol-1-yl)-pyrimidine

Cat. No. B8456546
M. Wt: 239.07 g/mol
InChI Key: CAFGIYVKODNHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569292B2

Procedure details

5-bromo-2-(2-methyl-1H-imidazol-1-yl)-pyrimidine was prepared 5-bromo-2-chloropyrimidine and 2-methylimidazole following a procedure analogous to that described for 5-bromo-2-(2,4-dimethyl-1H-imidazol-1-yl)-pyrimidine in Example 26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-2-(2,4-dimethyl-1H-imidazol-1-yl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=NC(Cl)=NC=1.CC1NC=CN=1.[Br:15][C:16]1[CH:17]=[N:18][C:19]([N:22]2[CH:26]=[C:25](C)[N:24]=[C:23]2[CH3:28])=[N:20][CH:21]=1>>[Br:15][C:16]1[CH:21]=[N:20][C:19]([N:22]2[CH:26]=[CH:25][N:24]=[C:23]2[CH3:28])=[N:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Step Two
Name
5-bromo-2-(2,4-dimethyl-1H-imidazol-1-yl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(=NC1)N1C(=NC(=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)N1C(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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